molecular formula C11H13NO2 B2971308 3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one CAS No. 51924-56-2

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one

Cat. No. B2971308
CAS RN: 51924-56-2
M. Wt: 191.23
InChI Key: RNLWSMSZXYXHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C11H13NO2 . It has an average mass of 191.226 Da and a monoisotopic mass of 191.094635 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Cyclopeptide Platforms: A furyl amino acid derivative was trimerized and cyclized to generate a cyclopeptide, studied for its conformational attributes for the design of complex receptors. This cyclopeptide showed recognition properties towards cyanide, acetate, and chloride anions, highlighting its potential as a C3-symmetric platform in receptor design (Molina et al., 2010).
  • Facile Synthesis of Tetrahydropyrimido Derivatives: The reactivity of a compound synthesized from cyclohexanone towards various reagents was studied, along with its antimicrobial activity, showcasing the chemical versatility and potential pharmaceutical applications of furyl-containing compounds (Elkholy & Morsy, 2006).

Molecular Recognition and Biological Applications

  • Development of Chiral Cyclopropane Units: Research on the cyclopropane ring demonstrated its effectiveness in restricting the conformation of biologically active compounds, leading to improved activity. The study developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine, suggesting potential applications in pharmaceutical development (Kazuta, Matsuda, & Shuto, 2002).
  • Cyclopropanation via Furylcarbene Complexes: The reaction of conjugated ene-yne-ketones with alkenes, catalyzed by late transition metals, produced (2-furyl)cyclopropanes, demonstrating the synthetic utility of furyl-containing compounds in creating structurally complex molecules with potential pharmacological activities (Miki et al., 2002).

Exploration of Experimental and Theoretical Properties

  • Theoretical and Experimental Study of β-Enaminones: A comprehensive study combining experimental spectroscopies with Density Functional Theory (DFT) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, revealing insights into its structural, vibrational, and electronic characteristics. This study emphasizes the compound's potential for the synthesis of nitrogen-containing compounds, with implications for pharmaceutical chemistry (Fatima et al., 2021).

properties

IUPAC Name

3-(furan-2-ylmethylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-4-1-3-9(7-10)12-8-11-5-2-6-14-11/h2,5-7,12H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLWSMSZXYXHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one

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